Lapiferine

Vue d'ensemble

Description

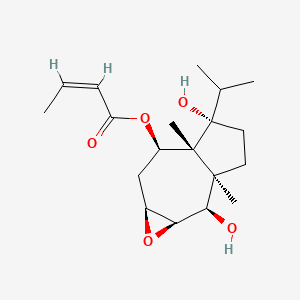

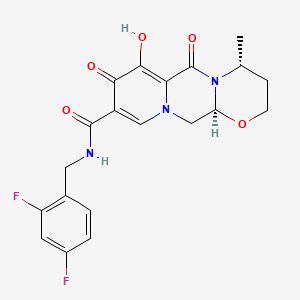

Lapiferine is a chemical compound with the empirical formula C22H34O612. It is an analytical standard with a molecular weight of 394.5012.

Molecular Structure Analysis

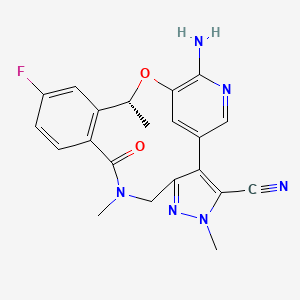

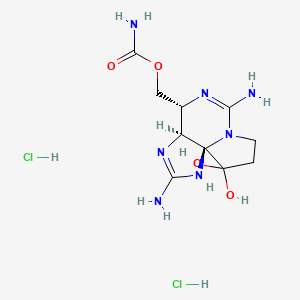

The Lapiferine molecule contains a total of 56 bonds. There are 26 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and several rings of different sizes4. The SMILES string representation of Lapiferine is C\\C=C/C(=O)O[C@@H]1C[C@@H]2O[C@@H]2C@H[C@]3(C)CCC@(C(C)C)[C@@]13C1.

Physical And Chemical Properties Analysis

Lapiferine is a solid at room temperature1. It has a high purity level of 97% as determined by thin-layer chromatography (TLC)1. The storage temperature for Lapiferine is between 2-8°C1.

Applications De Recherche Scientifique

Anti-Cancer Activity : Lapiferine derived from Ferula vesceritensis has shown specific anti-cancer activity against human breast cancer cells (MCF-7). This activity is attributed to its ability to induce apoptosis, not necrosis, in these cells. The compound is observed to enhance DNA fragmentation, activate caspases, and induce histone acetylation in MCF-7 cells, all of which contribute to apoptotic cell death (Gamal-Eldeen & Hegazy, 2010).

Anti-Inflammatory Effects : Lapiferine has demonstrated protective roles against H1N1 virus-induced pulmonary inflammation. In mice and human bronchial epithelial cells, lapiferine significantly alleviated virus-induced inflammatory infiltrate and reduced major pro-inflammatory cytokines. It also suppressed NF-κB signaling, suggesting its potential as a therapeutic agent for lung infections (Pei et al., 2020).

Effects on Gingival Squamous Cell Carcinoma : In gingival squamous cell carcinoma (GSCC), lapiferine was found to inhibit cell proliferation and enhance apoptosis. This effect is mediated through the regulation of the tumor suppressor P21. The findings indicate lapiferine's potential as a natural therapeutic agent for treating GSCC (Liu et al., 2021).

Chemotaxonomic and Bioinformatics Study : In a study involving Laportea bulbifera, phytochemical investigation identified several compounds, including lapiferine. The study provides insights into the phytochemical and chemotaxonomic aspects of the genus Laportea, highlighting the potential of these compounds in medicinal applications (Lu et al., 2022).

Leucine Aminopeptidase Detection : Research involving the development of a highly selective and sensitive chemiluminescent probe for detecting leucine aminopeptidase (LAP) in vitro, in vivo, and in human liver cancer tissue highlights the importance of LAP as a tumor marker. This research contributes to the broader understanding of LAP's function in pathogenesis and its potential in disease diagnostics and drug development (Wang et al., 2022).

Safety And Hazards

Orientations Futures

The future directions for Lapiferine research are not clear due to the lack of specific information available. However, given its complex structure and potential biological activity, it could be a subject of interest in the fields of medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWIAXMARBYFN-WNFXZRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lapiferine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)